2-Nitro-1-benzofuran-7-YL hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-1-benzofuran-7-YL hexanoate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is characterized by the presence of a benzofuran ring substituted with a nitro group and a hexanoate ester group.
Vorbereitungsmethoden
The synthesis of 2-Nitro-1-benzofuran-7-YL hexanoate can be achieved through several methods. One common approach involves the nitration of benzofuran derivatives. For example, the nitration of benzofuran can be carried out using a mixture of nitric acid and acetic acid, leading to the formation of 2-nitrobenzofuran . This intermediate can then be esterified with hexanoic acid to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-Nitro-1-benzofuran-7-YL hexanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophilic reagents. Major products formed from these reactions include amino-substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Nitro-1-benzofuran-7-YL hexanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: It has been studied for its potential biological activities, including antibacterial and anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Nitro-1-benzofuran-7-YL hexanoate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
2-Nitro-1-benzofuran-7-YL hexanoate can be compared with other benzofuran derivatives, such as:
2-Nitrobenzofuran: Similar in structure but lacks the hexanoate ester group.
Benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of a nitro group.
7-Hydroxy-2-nitrobenzofuran: Contains a hydroxyl group in addition to the nitro group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
56897-41-7 | |
Molekularformel |
C14H15NO5 |
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
(2-nitro-1-benzofuran-7-yl) hexanoate |
InChI |
InChI=1S/C14H15NO5/c1-2-3-4-8-13(16)19-11-7-5-6-10-9-12(15(17)18)20-14(10)11/h5-7,9H,2-4,8H2,1H3 |
InChI-Schlüssel |
LWBUMLBAGCIVSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.